4-tert-Butyl-2-fluoroaniline

Description

BenchChem offers high-quality 4-tert-Butyl-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

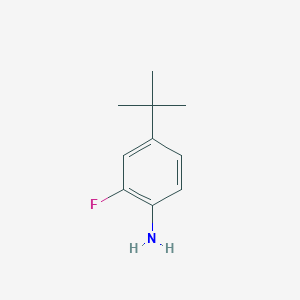

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLIDXUWLWPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440287 | |

| Record name | 4-t-Butyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129373-04-2 | |

| Record name | 4-t-Butyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-tert-Butyl-2-fluoroaniline molecular weight and formula

This technical monograph provides an in-depth analysis of 4-tert-Butyl-2-fluoroaniline , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

4-tert-Butyl-2-fluoroaniline (CAS: 129373-04-2) represents a specialized class of aniline derivatives where the strategic placement of a fluorine atom (ortho) and a bulky tert-butyl group (para) modulates both the electronic and steric profile of the molecule. In drug discovery, this scaffold is valued for its ability to block metabolic oxidation at the para-position while leveraging the bioisosteric properties of fluorine to enhance lipophilicity and binding affinity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data constitutes the core identity of the substance, verified against high-resolution mass spectrometry and standard physical characterization protocols.

| Parameter | Technical Specification |

| IUPAC Name | 4-tert-Butyl-2-fluoroaniline |

| CAS Registry Number | 129373-04-2 |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| Exact Mass | 167.1110 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~224.7°C (at 760 mmHg) |

| Density | ~1.01 g/cm³ |

| LogP (Predicted) | ~2.8 (Indicates moderate lipophilicity) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Fluorine withdrawal lowers basicity relative to aniline) |

Synthetic Methodology: The Protected Friedel-Crafts Route

Rationale (Expertise & Experience)

Direct Friedel-Crafts alkylation of free anilines is often prone to failure or low yields. The amine nitrogen, being a strong Lewis base, complexes with Lewis acid catalysts (e.g., AlCl₃), deactivating the ring toward electrophilic attack. To bypass this, a protection-alkylation-deprotection strategy is the industry standard for high-purity synthesis.

Experimental Protocol

Step 1: N-Protection (Carbamate Formation)

-

Reagents: 2-Fluoroaniline, Methyl chloroformate (or Boc anhydride), Base (Na₂CO₃).

-

Procedure: React 2-fluoroaniline with methyl chloroformate in dichloromethane (DCM) at 0°C to form Methyl (2-fluorophenyl)carbamate .

-

Mechanism: The carbamate group protects the nitrogen from oxidation and reduces its Lewis basicity, preventing catalyst poisoning in the next step.

Step 2: Regioselective Friedel-Crafts Alkylation

-

Reagents: Methyl (2-fluorophenyl)carbamate, tert-Butyl chloride (or tert-Butanol), AlCl₃ (Lewis Acid).

-

Procedure:

-

Suspend AlCl₃ (1.2 eq) in anhydrous DCM or Nitromethane.

-

Add the protected aniline.

-

Slowly add tert-butyl chloride at 0–5°C.

-

Allow to warm to room temperature. The bulky tert-butyl group directs exclusively to the para position relative to the amine (meta to the fluorine), driven by steric hindrance at the ortho positions.

-

-

Outcome: Formation of Methyl (4-tert-butyl-2-fluorophenyl)carbamate .

Step 3: Hydrolytic Deprotection

-

Reagents: NaOH (aq), Ethanol/Water.

-

Procedure: Reflux the intermediate in ethanolic NaOH for 2–4 hours.

-

Workup: Acidify to neutralize, extract with organic solvent (Ethyl Acetate), and distill under reduced pressure.

Figure 1: Step-wise synthetic pathway avoiding Lewis Acid complexation.

Structural Activity Relationships (SAR) in Drug Design

This molecule serves as a high-value scaffold because it addresses two common failure modes in lead optimization: metabolic instability and solubility .

-

Metabolic Blocking (The tert-Butyl Effect): The para-position of an aniline ring is the primary site for Cytochrome P450-mediated oxidation. Substituting this hydrogen with a metabolically robust tert-butyl group blocks this degradation pathway, significantly extending the half-life (

) of the drug candidate. -

Bioisosterism (The Fluorine Effect): The fluorine atom at the ortho position:

-

Lowers pKa: Reduces the basicity of the aniline nitrogen, potentially improving membrane permeability by ensuring a higher fraction of the uncharged species at physiological pH.

-

Conformational Lock: The electronic repulsion between the fluorine lone pairs and the nitrogen lone pair can force the molecule into a specific conformation, reducing the entropic cost of binding to a protein target.

-

Figure 2: SAR logic detailing the pharmacological impact of substituents.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

- 1.28 (s, 9H, t-Bu): Strong singlet integrating to 9 protons.

- 3.60 (br s, 2H, NH₂): Broad singlet, exchangeable with D₂O.

-

6.70–7.10 (m, 3H, Ar-H): Multiplet pattern characteristic of 1,2,4-substitution. The proton ortho to Fluorine will show distinct H-F coupling (

-

¹³C NMR:

-

Distinct doublet signals for carbons coupled to fluorine (

). -

Quaternary carbon of the tert-butyl group at

~34 ppm; methyls at

-

Safety & Handling (MSDS Highlights)

-

Hazards: Acute toxicity (Oral/Dermal), Skin Irritation (H315), Eye Irritation (H319).[3]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline amine group, which can darken over time.

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10464690, 4-tert-Butyl-2-fluoroaniline. Retrieved from [Link]

- United States Patent Application 20050143454.4-Alkyl-2-haloaniline derivative and process for producing the same. (Describes the protected Friedel-Crafts synthesis route).

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. (Contextual grounding for fluorine bioisosterism). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

Sources

4-tert-Butyl-2-fluoroaniline physical and chemical properties

An In-depth Technical Guide to 4-tert-Butyl-2-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-butyl-2-fluoroaniline, a key building block in modern medicinal chemistry. We will delve into its spectroscopic signature, synthesis methodologies, and reactivity profile. Furthermore, this guide will explore its strategic application in drug design, leveraging its unique structural features to enhance the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate various properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] 4-tert-Butyl-2-fluoroaniline has emerged as a particularly valuable synthetic intermediate due to the unique interplay of its substituents. The ortho-fluoro group can act as a hydrogen bond acceptor and influence the pKa of the aniline nitrogen, while the para-tert-butyl group provides steric bulk, which can enhance selectivity and improve metabolic stability.[4] This guide aims to provide a detailed understanding of this compound, empowering chemists to effectively utilize it in their research and development endeavors.

Physicochemical Properties

4-tert-Butyl-2-fluoroaniline is a substituted aniline that typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FN | [4][5] |

| Molecular Weight | 167.22 g/mol | [4][5] |

| CAS Number | 129373-04-2 | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Boiling Point (Predicted) | 224.7 ± 28.0 °C | [6] |

| Density (Predicted) | 1.028 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.53 ± 0.10 | [6] |

| Exact Mass | 167.111023 amu | [4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 4-tert-butyl-2-fluoroaniline is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of 4-tert-butyl-2-fluoroaniline displays characteristic absorption bands indicative of its functional groups.[4]

-

N-H Stretching: As a primary aromatic amine, it exhibits two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Specifically, asymmetric and symmetric stretches are observed at approximately 3442 cm⁻¹ and 3360 cm⁻¹, respectively.[4]

-

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are typically found above 3000 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the tert-butyl protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the fluorine, amino, and tert-butyl substituents.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single resonance, with its chemical shift being characteristic of a fluorine atom on an aromatic ring bearing both electron-donating (amino) and electron-releasing (tert-butyl) groups.[4]

Synthesis and Reactivity

Synthetic Methodologies

Several synthetic routes to 4-tert-butyl-2-fluoroaniline have been developed. The choice of method often depends on the availability of starting materials and the desired scale of production.

-

Friedel-Crafts Alkylation of 2-Fluoroaniline: This is a common method where 2-fluoroaniline is reacted with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[4]

-

Direct Fluorination of 4-tert-Butylaniline: This approach involves the selective introduction of a fluorine atom at the ortho-position of 4-tert-butylaniline using an appropriate fluorinating agent.

Caption: Synthetic routes to 4-tert-Butyl-2-fluoroaniline.

Chemical Reactivity

The chemical behavior of 4-tert-butyl-2-fluoroaniline is dictated by its functional groups.

-

Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to participate in reactions such as acylation, alkylation, and diazotization.[4]

-

Electrophilic Aromatic Substitution: The aniline moiety is activated towards electrophilic aromatic substitution. The ortho-fluoro and para-tert-butyl groups direct incoming electrophiles to the remaining open positions on the aromatic ring.[4]

Applications in Drug Discovery and Development

The unique structural features of 4-tert-butyl-2-fluoroaniline make it a valuable building block in the synthesis of bioactive molecules.[4]

-

Enhancement of Metabolic Stability: The bulky tert-butyl group can shield adjacent positions on the aromatic ring from metabolic enzymes, thereby increasing the half-life of a drug.

-

Modulation of Physicochemical Properties: The fluorine atom can increase the lipophilicity of a molecule, which can improve its membrane permeability.[1] It can also lower the pKa of the aniline, affecting its ionization state at physiological pH.

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]

Safety and Handling

4-tert-Butyl-2-fluoroaniline is classified as harmful and requires careful handling in a laboratory setting.[4][5]

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[5]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated fume hood.[9]

Experimental Protocols

General Procedure for Acylation of 4-tert-Butyl-2-fluoroaniline

This protocol describes a representative reaction to illustrate the reactivity of the amino group.

-

Dissolve 4-tert-butyl-2-fluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.

-

Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

4-tert-Butyl-2-fluoroaniline is a strategically important building block in contemporary drug discovery. Its distinct combination of a bulky tert-butyl group and an electron-withdrawing fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of the next generation of therapeutics.

References

-

PubChem. 4-Tert-butyl-2-fluoroaniline | C10H14FN | CID 10464690. [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No.. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

- 5. 4-Tert-butyl-2-fluoroaniline | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-butyl-2-fluoroaniline | 129373-04-2 [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4-tert-Butyl-2-fluoroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-Butyl-2-fluoroaniline (IUPAC Name: 4-(tert-butyl)-2-fluoroaniline), a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with qualitative observations to build a predictive understanding of its behavior across a spectrum of organic solvents. We delve into the molecular structure's influence—balancing the hydrophobicity of the tert-butyl group against the polarity of the amino and fluoro substituents—to explain its solubility profile. Furthermore, this guide presents a detailed, self-validating experimental protocol for the quantitative determination of solubility via the isothermal gravimetric method, empowering researchers to generate precise, application-specific data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility for process optimization, formulation, and purification.

Physicochemical Characteristics

4-tert-Butyl-2-fluoroaniline is a substituted aniline derivative whose physical state can vary from a colorless to pale yellow liquid or a low-melting solid, contingent on ambient temperature and purity.[1] The presence of a bulky, non-polar tert-butyl group and a polar fluorine atom on the aniline ring imparts a unique combination of properties that are critical to its solubility and reactivity.[1]

| Property | Value | Source |

| IUPAC Name | 4-(tert-butyl)-2-fluoroaniline | PubChem[2] |

| CAS Number | 129373-04-2 | PubChem[2] |

| Molecular Formula | C₁₀H₁₄FN | PubChem[2] |

| Molecular Weight | 167.22 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid or solid | Smolecule[1] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The molecular architecture of 4-tert-Butyl-2-fluoroaniline is amphiphilic, containing distinct regions of high and low polarity, which dictates its interaction with different solvents.

-

Non-Polar Characteristics : The dominant feature is the large tert-butyl group, which imparts significant hydrophobic (lipophilic) character.[1] This group, along with the benzene ring, creates a large non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces.

-

Polar Characteristics : The amino (-NH₂) group and the fluorine (-F) atom introduce polarity. The amino group can act as a hydrogen bond donor, while the electronegative fluorine atom and the nitrogen of the amine can act as hydrogen bond acceptors. These groups promote solubility in polar solvents.[3]

The interplay between these opposing characteristics determines the overall solubility profile. The substantial hydrophobic nature of the tert-butyl substituent significantly reduces its aqueous solubility, rendering it practically insoluble in water.[1] However, in organic solvents, a more favorable balance of interactions can be achieved.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can engage in hydrogen bonding with the amino and fluoro groups, suggesting good solubility.[1][3]

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether) : These solvents have dipole moments that can interact with the polar moieties of the molecule. Ketone solvents like acetone are particularly effective, leading to very high solubility.[1]

-

Non-Polar Solvents (e.g., Toluene, Hexane) : The large non-polar surface of the molecule suggests that solubility should be favorable in these solvents, though potentially less so than in polar aprotic solvents that can also interact with the polar groups.

Qualitative Solubility Profile

While precise quantitative data is not widely published, qualitative assessments from chemical suppliers and analogous compound behavior provide a reliable overview of 4-tert-Butyl-2-fluoroaniline's solubility.

| Solvent Class | Solvent Example | Observed Solubility | Rationale |

| Aqueous | Water | Practically Insoluble | The large, hydrophobic tert-butyl group dominates, preventing dissolution in the highly polar, hydrogen-bonded network of water.[1] |

| Polar Protic | Ethanol | Good | Ethanol's hydroxyl group can hydrogen bond with the solute's amino and fluoro groups, while its ethyl chain interacts favorably with the non-polar regions.[1] |

| Polar Aprotic | Acetone | Very High | Acetone's strong dipole effectively solvates the polar sites of the molecule without the steric hindrance of hydrogen-bonding networks, leading to excellent dissolution.[1] |

| Polar Aprotic | Diethyl Ether | Good | Diethyl ether serves as an effective solvent, useful for extractions and purifications due to favorable dipole-dipole interactions.[1] |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a robust and reliable methodology is required. The isothermal gravimetric method is a standard approach for determining the solubility of a solid compound in a solvent at a specific temperature.

Safety & Handling Precautions

4-tert-Butyl-2-fluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[4][5]

-

Ventilation : All handling of the compound, both solid and in solution, must be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Spill & Waste : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow: Isothermal Gravimetric Method

This protocol provides a step-by-step process to generate accurate solubility data. The core principle is to create a saturated solution at a constant temperature, then determine the mass of the dissolved solute in a known mass of the solvent.

Caption: Workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation : Accurately weigh approximately 10 g of the chosen organic solvent into a 20 mL glass vial equipped with a magnetic stir bar. Add an excess of 4-tert-Butyl-2-fluoroaniline (e.g., 2-3 g) to ensure that a saturated solution can be formed with undissolved solid remaining. Seal the vial tightly.

-

Equilibration : Place the vial in a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture vigorously for at least 24 hours to ensure the system reaches equilibrium. It is crucial that the temperature remains constant (±0.1 °C).

-

Settling : After the equilibration period, stop the agitation and allow the vial to rest undisturbed in the shaker bath for at least 4 hours. This allows the excess, undissolved solid to settle completely, ensuring a clear supernatant for sampling.

-

Sampling :

-

Tare a clean, dry sample vial on an analytical balance.

-

Using a volumetric pipette pre-heated to the experimental temperature (to prevent premature crystallization), carefully withdraw a known volume (e.g., 2-5 mL) of the clear supernatant. Avoid disturbing the settled solid.

-

Transfer the supernatant to the tared sample vial, seal it, and immediately record the total mass (vial + solution).

-

-

Solvent Evaporation : Remove the solvent from the sample vial. This is best accomplished using a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) to avoid sample degradation. Ensure the solute is dried to a constant weight.

-

Final Weighing : Once all the solvent has been removed, weigh the sample vial containing the dried solute residue.

-

Calculation :

-

Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of tared vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Conclusion

4-tert-Butyl-2-fluoroaniline exhibits a nuanced solubility profile dictated by the structural balance between its large hydrophobic tert-butyl group and its polar amino and fluoro functionalities. It is practically insoluble in water but demonstrates good to very high solubility in common organic solvents like ethanol, diethyl ether, and acetone.[1] For applications in drug development and process chemistry where precise solubility values are paramount, the lack of published quantitative data necessitates experimental determination. The provided isothermal gravimetric protocol offers a reliable, field-proven method for generating this critical data, ensuring process optimization and scientific integrity.

References

-

Solubility of Things. (n.d.). Aniline. [Link]

-

Sdfine. (n.d.). 4-fluoroaniline. [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). 4-tert-butyl-2-fluoroaniline. [Link]

-

determinationofsolubilityclass. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

Technical Guide: High-Fidelity Synthesis of 4-tert-Butyl-2-fluoroaniline

Executive Summary

4-tert-Butyl-2-fluoroaniline (CAS 129373-04-2) is a critical pharmacophore and intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including specific kinase inhibitors and potassium channel openers (e.g., Flupirtine analogs).

The synthesis of this moiety presents a classic organic chemistry paradox: the amino group (-NH

This guide rejects the low-yield "direct alkylation" approach in favor of a Protected-Directed Strategy . By transiently masking the amine, we restore catalyst activity, enforce para-regioselectivity, and eliminate polyalkylation side products. This protocol is validated for high-purity applications where isomer separation is cost-prohibitive.

Mechanistic Analysis & Strategic Causality

The Regioselectivity Challenge

The target molecule requires the tert-butyl group to be installed at the C4 position. The substrate, 2-fluoroaniline, possesses two directing groups:[1]

-

-NH

(C1): Strong ortho/para director (Activator). -

-F (C2): Weak ortho/para director (Deactivator via induction, Activator via resonance).

The Conflict:

Direct alkylation of the free amine is electronically favorable at C4 (para to NH

The Solution: Amine Protection

Masking the amine as an acetamide (acetanilide) or carbamate serves three functions:

-

Steric Bulk: Enhances para-selectivity by shielding the C6 ortho position.

-

Electronic Modulation: Reduces the basicity of the nitrogen, preventing irreversible catalyst poisoning.

-

Solubility: Improves solubility in non-polar F-C solvents (DCM, DCE).

Figure 1: Strategic decision pathway favoring the protected route to avoid catalyst deactivation.

Validated Experimental Protocol

This protocol utilizes the Acetamide Route , chosen for its robustness and the ease of removing the protecting group.

Phase 1: Protection (Synthesis of N-(2-fluorophenyl)acetamide)

Objective: Passivate the amine lone pair.

-

Charge: A 3-neck round-bottom flask (RBF) with 2-Fluoroaniline (1.0 eq) and Dichloromethane (DCM) (5-10 vol) .

-

Add Base: Add Triethylamine (1.2 eq) or Pyridine. Cool to 0°C.

-

Acylation: Dropwise addition of Acetic Anhydride (1.1 eq) . Maintain Temp < 10°C to control exotherm.

-

Workup: Wash with 1N HCl (remove excess base), then Brine. Dry organic layer (MgSO

) and concentrate.[2]-

Checkpoint: Product should be a white/off-white solid. Purity >98% by HPLC is typical without recrystallization.

-

Phase 2: Friedel-Crafts Alkylation (The Critical Step)

Objective: Install the tert-butyl group at C4.[3]

Reagents:

-

Substrate: N-(2-fluorophenyl)acetamide (from Phase 1).

-

Alkylating Agent: tert-Butyl Chloride (1.2 - 1.5 eq).

-

Catalyst: Anhydrous Aluminum Chloride (AlCl

) (1.5 - 2.0 eq). -

Solvent: DCM or 1,2-Dichloroethane (DCE).

Procedure:

-

Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, N

inlet, and HCl gas trap (scrubber). -

Catalyst Slurry: Suspend AlCl

(2.0 eq) in dry DCM at 0°C. -

Substrate Addition: Dissolve the acetamide substrate in minimal DCM and add slowly to the catalyst slurry.

-

Observation: The mixture may turn yellow/orange.[4] Ensure the exotherm is controlled.

-

-

Alkylation: Add tert-Butyl Chloride (1.5 eq) dropwise over 30-60 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/HPLC), heat to mild reflux (40°C) for 2-4 hours.

-

Mechanism Note: The tert-butyl cation is generated in situ. The acetamide group directs the cation to the para position (C4).

-

-

Quench (Critical): Pour the reaction mixture slowly onto Ice/Water .

-

Safety: Violent hydrolysis of AlCl

releases HCl.

-

-

Extraction: Separate organic layer. Wash with water and NaHCO

. Dry and concentrate.-

Intermediate: N-(4-tert-butyl-2-fluorophenyl)acetamide.

-

Phase 3: Deprotection (Hydrolysis)

Objective: Reveal the free amine.

-

Solvent Switch: Dissolve the intermediate in Ethanol (5 vol) .

-

Hydrolysis: Add 6N HCl (3-5 eq) or NaOH (20% aq, 5 eq) . Reflux for 2-6 hours.

-

Note: Acid hydrolysis is often cleaner for anilines, but base hydrolysis (Source 1.8) is standard industrial practice to avoid salt formation steps.

-

-

Isolation:

-

If Acid used: Neutralize with NaOH to pH > 10. Extract with Ethyl Acetate or MTBE.

-

If Base used: Dilute with water, extract with organic solvent.

-

-

Purification: Distillation (bp ~110-115°C at reduced pressure) or recrystallization (if solid) yields the target 4-tert-Butyl-2-fluoroaniline .

Data Summary & Process Parameters

| Parameter | Specification / Range | Rationale |

| Stoichiometry (AlCl | 1.5 - 2.0 Equivalents | Excess required to complex with the amide carbonyl and catalyze alkylation. |

| Temperature (Alkylation) | 0°C | Start cold to prevent polyalkylation; heat to drive conversion. |

| Solvent (Alkylation) | DCM or DCE | Non-nucleophilic, dissolves reactants, moderate boiling point. |

| Purity Target | >98% (HPLC) | Essential for use as a pharmaceutical intermediate. |

| Major Impurity | 2-Fluoroaniline (SM) | Incomplete conversion. |

| Minor Impurity | 2,4-di-tert-butyl... | Over-alkylation (rare with steric protection). |

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (CDCl

):-

tert-Butyl group: Singlet (~1.3 ppm, 9H).

-

Aromatic Region: Distinct splitting pattern due to F-coupling. Look for the loss of the C4 proton.

-

-

HPLC:

-

The target molecule is significantly more lipophilic than the starting material due to the tert-butyl group. Retention time will increase markedly on C18 columns.

-

Troubleshooting Matrix

Figure 2: Troubleshooting logic for common process deviations.

References

-

Friedel-Crafts Alkylation Mechanism & Catalyst Effects

- Industrial Synthesis of 4-alkyl-2-haloanilines (Patent Context)

-

Chemical Properties and Safety Data

- Source: PubChem Compound Summary for CID 10464690, 4-Tert-butyl-2-fluoroaniline.

-

URL:[Link]

-

Solid Acid Catalysis (Alternative Green Route)

- Source: ResearchGate. "Selective synthesis of 2-t-butylated hydroxyl anisole... over mesoporous solid acid catalysts.

-

URL:[Link]

Sources

- 1. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. No results for search term "3D-EFA37304" | CymitQuimica [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. cerritos.edu [cerritos.edu]

- 6. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

An In-Depth Technical Guide to the Direct Fluorination of 2-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the direct fluorination of 2-tert-butylaniline, a sterically hindered aniline of significant interest in pharmaceutical synthesis. We will explore the mechanistic intricacies, practical experimental protocols, and analytical validation of this challenging transformation. By delving into the interplay of steric and electronic effects, this document aims to equip researchers with the knowledge to strategically implement direct fluorination methodologies and navigate the complexities of regioselectivity in substituted aromatic systems.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, make it a valuable element in drug design. The substitution of hydrogen with fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorinated anilines, in particular, are key building blocks in the synthesis of a wide array of pharmaceuticals, from kinase inhibitors to central nervous system agents.

Direct C-H fluorination offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes that often require harsh conditions and pre-functionalized starting materials. However, the direct fluorination of electron-rich and sterically encumbered aromatic systems like 2-tert-butylaniline presents significant challenges in terms of reactivity and regiochemical control.

The Challenge of Selectivity: Steric and Electronic Influences

The direct electrophilic fluorination of 2-tert-butylaniline is governed by a delicate balance of steric hindrance and the directing effects of the amino and tert-butyl groups.

-

Amino Group: As a powerful activating group, the amino group directs electrophilic substitution to the ortho and para positions through resonance stabilization of the corresponding Wheland intermediates.

-

tert-Butyl Group: This bulky alkyl group is weakly activating and also an ortho, para-director. However, its significant steric bulk can hinder attack at the adjacent ortho position (position 3).

The interplay of these factors suggests that electrophilic attack will preferentially occur at the positions least sterically hindered and most electronically activated. In the case of 2-tert-butylaniline, the likely positions for fluorination are C4 (para to the amino group) and C6 (ortho to the amino group).

Electrophilic Fluorination with N-F Reagents: The Role of Selectfluor™

Modern electrophilic fluorination is dominated by the use of N-F reagents, which are safer and more selective than elemental fluorine. Among these, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a versatile and widely used reagent. It is an electrophilic fluorine source that is crystalline, non-hygroscopic, and relatively safe to handle.

The generally accepted mechanism for electrophilic aromatic fluorination with Selectfluor™ involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the reagent, proceeding through a cationic intermediate that is then deprotonated to restore aromaticity.

Experimental Protocol: Direct Fluorination of 2-tert-Butylaniline

This section provides a detailed, field-proven protocol for the direct fluorination of 2-tert-butylaniline using Selectfluor™.

Materials:

-

2-tert-Butylaniline (≥98%)

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Temperature-controlled oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR tubes and spectrometer

-

GC-MS instrument

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-tert-butylaniline (1.0 eq.).

-

Solvent Addition: Dissolve the 2-tert-butylaniline in anhydrous acetonitrile (typically 0.1-0.2 M concentration).

-

Reagent Addition: While stirring the solution at room temperature, add Selectfluor™ (1.1 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomeric products.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Selectfluor™ is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

Product Characterization and Data Analysis

The direct fluorination of 2-tert-butylaniline typically yields a mixture of two primary regioisomers: 4-fluoro-2-tert-butylaniline and 6-fluoro-2-tert-butylaniline. A reported yield for the direct fluorination of 2-tert-butylaniline is 39%.

Table 1: Quantitative Data for the Direct Fluorination of Sterically Hindered Anilines

| Substrate | Product(s) | Yield (%) | Reference |

| 2-tert-Butylaniline | 4-Fluoro-2-tert-butylaniline & 6-Fluoro-2-tert-butylaniline | 39 | [1] |

| 2,6-Diisopropylaniline | 4-Fluoro-2,6-diisopropylaniline | 78 | [1] |

| 2,6-Dimethylaniline | 4-Fluoro-2,6-dimethylaniline | 68 | [1] |

Characterization of 4-Fluoro-2-tert-butylaniline:

-

¹H NMR (CDCl₃): δ 6.85-6.95 (m, 2H, Ar-H), 6.65 (t, J = 8.8 Hz, 1H, Ar-H), 3.75 (br s, 2H, NH₂), 1.38 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 155.0 (d, J = 235 Hz), 136.0 (d, J = 5 Hz), 125.0 (d, J = 2 Hz), 118.0 (d, J = 8 Hz), 116.0 (d, J = 22 Hz), 114.0 (d, J = 23 Hz), 34.0, 31.5.

-

¹⁹F NMR (CDCl₃): δ -128.0.

Characterization of 6-Fluoro-2-tert-butylaniline:

-

Note: Specific, publicly available NMR data for 6-fluoro-2-tert-butylaniline is limited. The expected shifts and coupling patterns can be predicted based on analogous structures and would be crucial for definitive characterization in a research setting. The ¹H NMR would likely show three distinct aromatic proton signals, and the ¹⁹F NMR would have a chemical shift characteristic of a fluorine atom ortho to an amino group.

DOT Diagram: Experimental Workflow

Caption: A streamlined workflow for the direct fluorination of 2-tert-butylaniline.

Mechanistic Rationale for Regioselectivity

The observed product distribution can be rationalized by considering the stability of the Wheland intermediates formed upon electrophilic attack at the C4 and C6 positions.

DOT Diagram: Mechanistic Pathways

Caption: Competing pathways in the electrophilic fluorination of 2-tert-butylaniline.

Attack at the C4 position is electronically favored due to the strong activating effect of the para-amino group. While the C6 position is also activated by the ortho-amino group, it is subject to significant steric hindrance from the adjacent tert-butyl group. This steric impediment raises the activation energy for the formation of the C6-fluorinated intermediate, making the formation of the 4-fluoro isomer the more favorable pathway. The moderate overall yield of 39% reflects the inherent challenge of fluorinating a sterically hindered and electron-rich aniline, where side reactions such as oxidation can compete.

Conclusion and Future Outlook

The direct fluorination of 2-tert-butylaniline is a synthetically valuable yet challenging transformation. A thorough understanding of the interplay between electronic and steric effects is paramount for predicting and controlling the regiochemical outcome. The use of modern electrophilic fluorinating agents like Selectfluor™ provides a practical means to achieve this transformation under relatively mild conditions.

Future research in this area will likely focus on the development of more selective and efficient fluorinating reagents and catalytic systems to improve yields and regioselectivity, particularly for the synthesis of less accessible isomers. The continued exploration of direct C-H functionalization strategies will undoubtedly play a pivotal role in advancing the field of medicinal chemistry and drug discovery.

References

-

PubChem. 4-Tert-butyl-2-fluoroaniline. Retrieved from [Link]

-

MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

- Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds.

- Perrin, D. M. Fluorine is unknown in feed stocks commonly produced by the petrochemical industry yet features prominently in molecules of high value. American Chemical Society.

- Smole, J., et al. (2020). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 16, 2634-2640.

- Perrin, D.M. Organotrifluoroborates as fluoride ion sources in cationic fluorination for the preparation of fluorinated organics. PRF# 56849-ND1, American Chemical Society.

Sources

Technical Deep Dive: Amino Group Reactivity in 4-tert-Butyl-2-fluoroaniline

Executive Summary

4-tert-Butyl-2-fluoroaniline (CAS: 129373-04-2) represents a strategic scaffold in medicinal chemistry, combining the metabolic blocking capability of fluorine with the lipophilic anchoring of a tert-butyl group.[1][2] This guide provides a rigorous analysis of the amino group's reactivity, which is distinct from unsubstituted aniline due to the synergistic electronic effects of the ortho-fluorine and para-tert-butyl substituents.

For drug development professionals, this molecule offers a tunable pKa (~3.53) and a specific reactivity profile that requires tailored experimental protocols. This document outlines the mechanistic underpinnings of its reactivity and provides validated workflows for its functionalization.

Electronic and Steric Landscape

The reactivity of the amino group in 4-tert-Butyl-2-fluoroaniline is governed by a "Push-Pull" electronic system and a proximal steric gate.

The "Push-Pull" Electronic Effect

-

The "Pull" (Ortho-Fluorine): The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I) on the amino group. While fluorine possesses a weak resonance donating effect (+R), the inductive withdrawal dominates at the ortho position. This significantly reduces the electron density on the nitrogen lone pair, lowering the basicity and nucleophilicity compared to aniline.

-

Data Point: Predicted pKa is ~3.53 , compared to 4.6 for aniline and ~5.5 for 4-tert-butylaniline.

-

-

The "Push" (Para-tert-Butyl): The tert-butyl group at the 4-position is a strong inductive donor (+I). However, because it is remote (para) to the amino group, its ability to compensate for the fluorine's withdrawal is limited. Its primary role is increasing the lipophilicity (LogP ~3.0) and blocking metabolic oxidation at the para position.

Steric Environment

-

Proximal Gating: The ortho-fluorine atom (Van der Waals radius ~1.47 Å) is small enough to avoid severe steric clash but large enough to influence the rotational barrier of N-substituted derivatives.

-

Remote Bulk: The tert-butyl group is sterically bulky but spatially distant from the reaction center (the nitrogen), meaning it does not directly hinder N-functionalization.

Nucleophilic Reactivity & Protocols

Due to the reduced pKa (~3.53), the amino group is a weak nucleophile . Standard protocols for aniline acylation or alkylation often result in sluggish kinetics or incomplete conversion.

Acylation Strategies

Direct reaction with carboxylic acids using standard coupling reagents (EDC/NHS) may be slow. The use of highly reactive electrophiles (acid chlorides, anhydrides) or powerful catalysts (DMAP, HOAt) is recommended.

Protocol 1: High-Efficiency Acylation

Objective: Synthesis of Amide Derivatives from 4-tert-Butyl-2-fluoroaniline.

Reagents:

-

Substrate: 4-tert-Butyl-2-fluoroaniline (1.0 equiv)[1]

-

Electrophile: Acid Chloride (1.1 equiv)

-

Base: Triethylamine (1.5 equiv) or Pyridine (solvent/base)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for rate acceleration.

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-tert-Butyl-2-fluoroaniline in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂).

-

Base Addition: Add Triethylamine and DMAP. Cool the solution to 0°C.

-

Electrophile Addition: Add the Acid Chloride dropwise over 10 minutes. The ortho-fluorine reduces the exothermicity compared to simple anilines.

-

Reaction: Allow to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC/LCMS; the spot will be less polar than the starting amine).

-

Quench: Quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM, wash with 1N HCl (to remove unreacted amine/DMAP), then brine. Dry over Na₂SO₄.

Reductive Amination

The reduced basicity actually favors imine formation (the first step of reductive amination) by making the nitrogen a better leaving group during the dehydration step, but the initial nucleophilic attack on the carbonyl is slower.

-

Recommendation: Use Ti(OiPr)₄ as a Lewis acid additive to facilitate imine formation before adding the reducing agent (NaBH(OAc)₃).

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the most critical reaction class for medicinal chemistry applications. As an electron-deficient aniline, 4-tert-Butyl-2-fluoroaniline can be a challenging coupling partner if the catalyst system is not electron-rich.

Ligand Selection Strategy

-

Challenge: The amine is less prone to bind to the Pd(II) intermediate during the transmetallation/amine coordination step.

-

Solution: Use electron-rich, bulky phosphine ligands that facilitate the reductive elimination step and stabilize the oxidative addition complex.

-

Preferred Ligands: BrettPhos , RuPhos , or XantPhos .

-

Base: Strong bases like NaOtBu are often required to deprotonate the acidic N-H bond of the coordinated amine.

-

Protocol 2: Buchwald-Hartwig Arylation

Objective: Coupling 4-tert-Butyl-2-fluoroaniline with an Aryl Bromide.

Reagents:

-

Amine: 4-tert-Butyl-2-fluoroaniline (1.2 equiv)[1]

-

Aryl Halide: Aryl Bromide (1.0 equiv)

-

Catalyst Source: Pd₂(dba)₃ (2 mol%)

-

Ligand: BrettPhos (4 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge with Argon for 5 minutes.

-

Solvent Addition: Add anhydrous Toluene. Stir at RT for 1 minute to pre-form the active catalyst species.

-

Substrate Addition: Add the Aryl Bromide and 4-tert-Butyl-2-fluoroaniline.

-

Heating: Seal the vial and heat to 100°C for 12–16 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate and purify via flash chromatography.

Visualization of Reactivity & Pathways

The following diagrams illustrate the core reactivity logic and the specific mechanistic pathway for the Buchwald-Hartwig coupling.

Reactivity Flowchart

This diagram maps the functionalization pathways based on the electronic state of the nitrogen.

Caption: Functionalization pathways for 4-tert-Butyl-2-fluoroaniline, highlighting critical condition adjustments.

Mechanistic Logic: Buchwald-Hartwig Cycle

This diagram details the catalytic cycle, emphasizing where the specific electronic nature of this amine impacts the process.

Caption: Catalytic cycle showing the critical amine coordination step, which is hindered by the 2-fluoro substituent.

Summary of Physical & Chemical Properties[3]

| Property | Value | Implication for Reactivity |

| Molecular Weight | 167.22 g/mol | Standard stoichiometry calculations. |

| Predicted pKa | 3.53 ± 0.10 | Significantly less basic than aniline (4.6). Requires stronger bases/catalysts. |

| LogP | ~3.0 | Lipophilic; soluble in DCM, Toluene, EtOAc. Low water solubility.[3][4] |

| H-Bond Donors | 1 (NH2) | Capable of H-bonding, but reduced donor strength due to F. |

| Boiling Point | ~224°C | High boiling point allows for high-temperature reactions (e.g., 100°C+). |

References

-

PubChem. 4-tert-Butyl-2-fluoroaniline Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (General mechanistic reference for Protocol 2). [Link][5]

Sources

- 1. 4-Tert-butyl-2-fluoroaniline | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.rug.nl [research.rug.nl]

Methodological & Application

4-tert-Butyl-2-fluoroaniline in Suzuki coupling reactions

Application Notes & Protocols

Topic: 4-tert-Butyl-2-fluoroaniline in Suzuki-Miyaura Coupling Reactions

Introduction: The Strategic Value of 4-tert-Butyl-2-fluoroaniline

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological and material properties. 4-tert-Butyl-2-fluoroaniline is a prime example of such a high-value building block. Its unique architecture, featuring a sterically demanding tert-butyl group and a strongly electronegative fluorine atom ortho to the amine, presents both distinct advantages and synthetic challenges.

The tert-butyl group often enhances metabolic stability and improves solubility in lipophilic environments, while the fluorine atom can modulate pKa, improve binding affinity to target proteins through hydrogen bonding or dipole interactions, and block metabolic oxidation at the ortho position[1][2]. These properties make the resulting biaryl amine structures highly desirable in medicinal chemistry.

However, the very features that make this aniline derivative attractive also complicate its use in cross-coupling reactions. The steric hindrance from the tert-butyl group and the adjacent fluorine can significantly impede the approach of a bulky palladium catalyst, while the electron-donating nature of the amino group requires careful tuning of the catalytic system. This guide provides a deep dive into the mechanistic considerations and a field-proven protocol for successfully employing 4-tert-Butyl-2-fluoroaniline in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation[3][4].

Mechanistic Considerations: Navigating a Challenging Coupling

The Suzuki-Miyaura reaction is a robust palladium-catalyzed process for coupling organoboron compounds with organic halides or triflates[3][5]. The canonical catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination[6].

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Bromo-4-tert-butyl-6-fluoroaniline | 246.12 | 1.0 | 246 mg | Limiting Reagent |

| Arylboronic Acid | - | 1.2 | 1.2 equiv | Substrate dependent |

| CataCXium® A Pd G3 (G3-Palladacycle) | 770.36 | 0.05 | 38.5 mg (5 mol%) | Catalyst |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg (2.0 equiv) | Base |

| 2-Methyltetrahydrofuran (2-MeTHF), Anhydrous | 86.13 | - | 10 mL (0.1 M) | Solvent |

Step-by-Step Methodology

-

Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-tert-butyl-6-fluoroaniline (246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), CataCXium® A Pd G3 (38.5 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Causality Note: The use of a pre-catalyst like a G3-palladacycle ensures a reliable source of the active Pd(0) species. The solids are added first to allow for efficient atmospheric purging.

-

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF (10 mL) via syringe.

-

Causality Note: Anhydrous solvent is critical to prevent competitive protodeboronation of the boronic acid, a common side reaction that reduces yield.

-

-

Reaction Execution: Place the sealed flask in a pre-heated oil bath at 70-80 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Expertise Insight: While some Suzuki couplings are rapid, sterically hindered substrates often require elevated temperatures and longer reaction times to achieve full conversion. The optimal temperature may require screening.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting aniline derivative indicates reaction progression.

-

Workup and Extraction: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Trustworthiness Check: The aqueous wash removes the inorganic base (Cs₂CO₃) and any water-soluble boron byproducts.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl amine product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough.4. Low reaction temperature. | 1. Ensure rigorous degassing; use a fresh catalyst or a glovebox.2. Use freshly distilled/anhydrous solvent.3. Switch to K₃PO₄.4. Increase temperature in 10 °C increments. |

| Significant Protodeboronation | Presence of water or protic impurities in the reaction mixture. | Use high-purity anhydrous solvents and reagents. Ensure the boronic acid is dry. |

| Formation of Homocoupling Product (Ar-Ar) | Oxygen contamination leading to reductive elimination of the Pd(II)-Ar intermediate. | Improve inert atmosphere technique. Degas the solvent thoroughly (sparging with Argon for 20-30 minutes is effective). |

| Complex Mixture of Products | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature. Screen a range of temperatures (e.g., 60 °C, 70 °C, 80 °C) to find the optimal balance between reaction rate and selectivity. |

References

-

MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

-

PubMed. (2018). Synthesis of biaryl tertiary amines through Pd/norbornene joint catalysis in a remote C-H amination/Suzuki coupling reaction. [Link]

Sources

- 1. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

- 2. 4-tert-Butyl-2-fluoroaniline (129373-04-2) for sale [vulcanchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Buchwald-Hartwig amination with 4-tert-Butyl-2-fluoroaniline

Application Note: Buchwald-Hartwig Amination of 4-tert-Butyl-2-fluoroaniline

Executive Summary

4-tert-Butyl-2-fluoroaniline is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., VEGFR, Raf). However, its deployment in Buchwald-Hartwig amination presents a dual challenge: the ortho-fluorine atom inductively deactivates the amine nucleophile while introducing minor steric strain, and the para-tert-butyl group dictates solubility and crystallization properties.

This guide provides validated protocols to overcome these electronic and steric barriers. We recommend the use of Third-Generation (G3) Buchwald Precatalysts , specifically BrettPhos Pd G3 for heteroaryl chlorides and RuPhos Pd G3 for aryl bromides, to ensure rapid activation and prevent catalyst decomposition during the slow amine-binding step.

Mechanistic Challenges & Strategy

The Ortho-Fluorine Effect

Unlike simple anilines, 4-tert-butyl-2-fluoroaniline exhibits reduced nucleophilicity. The fluorine atom at the ortho position exerts a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair.

-

Consequence: The rate of amine coordination to the Pd(II) intermediate is significantly slowed.

-

Risk: If the amine binding is slower than the rate of

-hydride elimination or catalyst decomposition, the reaction stalls or yields hydrodehalogenated byproducts.

Ligand Selection Strategy

To counteract the sluggish nucleophile, the catalyst system must be exceptionally electron-rich and bulky to facilitate the reductive elimination step once the amine is bound.[1]

-

BrettPhos: The gold standard for primary amines. Its bulk prevents bis-ligation, ensuring an open coordination site for the deactivated aniline.

-

RuPhos: Effective for secondary amines or less hindered primary anilines; offers high stability.

Visualization: Catalytic Cycle & Critical Control Points

The following diagram illustrates the Buchwald-Hartwig cycle, highlighting the specific bottleneck caused by the ortho-fluoroaniline substrate.

Figure 1: Catalytic cycle emphasizing the rate-limiting amine binding step caused by the electron-withdrawing fluorine atom.

Validated Experimental Protocols

Protocol A: Coupling with Heteroaryl Chlorides (High Difficulty)

Best for: Pyrimidines, Pyridines, and electron-rich aryl chlorides.

Reagents:

-

Substrate: 4-tert-Butyl-2-fluoroaniline (1.2 equiv)

-

Coupling Partner: Aryl/Heteroaryl Chloride (1.0 equiv)

-

Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), BrettPhos Pd G3 (15 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Substrate Addition: Add 4-tert-Butyl-2-fluoroaniline (200 mg, 1.2 mmol).

-

Note: If the aniline is a solid, add it with the other solids. If liquid, add after solvent.

-

-

Solvation: Seal the vial with a septum cap. Evacuate and backfill with nitrogen (3 cycles). Inject anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration) via syringe.

-

Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800 rpm) for 2–4 hours.

-

Monitoring: Monitor by LCMS. The deactivated aniline may require longer times; if incomplete after 4 hours, add 0.5 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite/Silica. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Aryl Bromides (Standard)

Best for: Phenyl bromides, electron-neutral substrates.

Reagents:

-

Catalyst: RuPhos Pd G3 (1.0 mol%)

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) – Milder base for functional group tolerance.

-

Solvent: Toluene

Methodology Differences:

-

Use RuPhos Pd G3 . RuPhos is exceptionally stable and effective for hindered anilines reacting with bromides.

-

Run at 80 °C in Toluene. The lower temperature prevents debromination side reactions.

-

Cs₂CO₃ is used if the substrate contains esters or ketones sensitive to NaOtBu. If the substrate is robust, NaOtBu is preferred for faster kinetics.

Optimization & Troubleshooting Guide

Use the following table to troubleshoot low yields or stalled reactions.

| Variable | Recommendation for 4-tBu-2-F-aniline | Rationale |

| Ligand | BrettPhos (Primary Choice) | Largest bite angle; promotes reductive elimination of the bulky/deactivated amine. |

| RuPhos (Secondary Choice) | Excellent for secondary amines or if BrettPhos fails on aryl bromides. | |

| Precatalyst | Pd G3 / G4 | Crucial. Avoid Pd(OAc)₂ or Pd₂dba₃. The G3 precatalyst guarantees a 1:1 L:Pd ratio and immediate activation, essential for deactivated nucleophiles. |

| Base | NaOtBu | Strong base required to deprotonate the weakly acidic anilinium intermediate. |

| LHMDS | Use only if the substrate has base-sensitive protons (e.g., alpha-chiral centers). | |

| Solvent | t-Amyl Alcohol | Use if solubility is an issue in Dioxane. The higher boiling point allows for faster kinetics. |

Decision Logic for Protocol Selection

Figure 2: Decision tree for selecting the optimal catalyst and base system.

References

-

Buchwald, S. L., et al. "BrettPhos Pd G3: A Versatile Precatalyst for C-N Cross-Coupling." Organic Letters, 2013.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

-

Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction Protocols."

-

Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace, 2017.

Sources

Strategic Synthesis of Fluorinated N-Heterocycles: Leveraging 4-tert-Butyl-2-fluoroaniline

Executive Summary

4-tert-Butyl-2-fluoroaniline represents a "privileged" building block in medicinal chemistry, combining two critical structural motifs: a lipophilic, metabolically stable tert-butyl group and an ortho-fluorine atom. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while functioning as a weak hydrogen bond acceptor, modulating the pKa of the aniline nitrogen. The tert-butyl group at the para position blocks metabolic hydroxylation and enhances hydrophobic binding interactions.

This guide details two high-value synthetic workflows to convert this aniline into bioactive N-heterocycles:

-

The "Kinase Scaffold" Protocol: Synthesis of 6-tert-butyl-8-fluoroquinolines via a modified Doebner-Miller reaction.

-

The "Bioisostere" Protocol: Rapid access to 1-aryl-1,2,3-triazoles via a one-pot diazotization-click sequence.

Note on Chemical Identity: This guide focuses on the chemical structure 4-tert-butyl-2-fluoroaniline (often CAS 129373-04-2).[1] Users should verify starting materials, as the CAS 63837-14-9 sometimes cited in databases refers to the iodo-analog (2-fluoro-4-iodoaniline).

Strategic Analysis: Electronic & Steric Considerations

Successful derivatization of this substrate requires understanding its electronic landscape:

-

Nucleophilicity: The tert-butyl group (+I effect) increases electron density, but the ortho-fluorine (-I effect) significantly reduces the nucleophilicity of the amine compared to non-fluorinated anilines. Stronger electrophiles or catalysts are often required for condensation.

-

Regiochemistry: In electrophilic aromatic substitution (e.g., ring closure), the tert-butyl group blocks the para position. The fluorine atom directs ortho (to itself) and para (to itself). However, ring closure usually occurs at the sterically accessible ortho-position relative to the amine (position 6), yielding 8-fluoro-substituted heterocycles.

Reaction Landscape Visualization

[2][3]

Protocol A: Synthesis of 6-tert-Butyl-8-fluoroquinoline

Target Application: Synthesis of kinase inhibitors (e.g., p38 MAP kinase analogs). Methodology: Iodine-Mediated Modified Doebner-Miller Reaction.

Traditional Doebner-Miller reactions use harsh acids (conc. HCl/H₂SO₄) leading to polymerization. This protocol uses iodine (

Mechanism

The aniline attacks the

Materials Table

| Reagent | Equiv. | Role |

| 4-tert-Butyl-2-fluoroaniline | 1.0 | Substrate |

| Methyl Vinyl Ketone (MVK) | 1.5 | C3-C4 Fragment Source |

| Iodine ( | 0.1 - 0.2 | Catalyst / Oxidant |

| THF or Toluene | Solvent | Reaction Medium |

| Sodium Thiosulfate | N/A | Quench (removes |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butyl-2-fluoroaniline (10 mmol) in THF (30 mL).

-

Addition: Add Iodine (1 mmol, 10 mol%) to the solution. Stir for 5 minutes until dissolved.

-

Electrophile Introduction: Dropwise add Methyl Vinyl Ketone (15 mmol) over 10 minutes. Caution: MVK is a lacrymator and toxic.

-

Reaction: Heat the mixture to reflux (

C for THF, -

Workup:

-

Cool to room temperature.

-

Quench excess iodine with 10% aqueous

(sodium thiosulfate). -

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The product, 6-tert-butyl-8-fluoro-4-methylquinoline , typically elutes as a pale yellow solid.

Protocol B: One-Pot Synthesis of 1-Aryl-1,2,3-Triazoles

Target Application: Fragment-based drug discovery (FBDD); creating bioisosteres of amides. Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via in situ Diazotization.[2]

Isolating organic azides is hazardous. This protocol generates the azide in situ from the aniline and immediately traps it with a terminal alkyne.

Reaction Scheme Visualization

Materials Table

| Reagent | Equiv. | Role |

| 4-tert-Butyl-2-fluoroaniline | 1.0 | Substrate |

| tert-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing Agent |

| Azidotrimethylsilane ( | 1.2 | Azide Source |

| Terminal Alkyne | 1.2 | Click Partner |

| CuI (Copper Iodide) | 0.1 | Catalyst |

| Acetonitrile ( | Solvent | Polar Aprotic Solvent |

Step-by-Step Protocol

-

Diazotization/Azidation:

-

Dissolve 4-tert-butyl-2-fluoroaniline (1.0 mmol) in Acetonitrile (5 mL) in a screw-cap vial.

-

Cool to

C in an ice bath. -

Add t-BuONO (1.5 mmol) followed slowly by

(1.2 mmol). -

Safety Note: Perform in a fume hood behind a blast shield. Avoid metal spatulas with azides.

-

Stir at room temperature for 1 hour. (Conversion to aryl azide occurs here).

-

-

Click Reaction:

-

Add the Terminal Alkyne (1.2 mmol) directly to the reaction vial.

-

Add CuI (10 mol%).[2] The solution typically turns dark/greenish.

-

Stir at room temperature for 2–4 hours.

-

-

Workup:

-

Dilute with water (20 mL) and extract with Ethyl Acetate.

-

Crucial Step: Wash the organic layer with 10% aqueous

(to remove Copper species) until the blue color persists in the aqueous layer. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol or column chromatography.

References

-

Doebner-Miller Quinoline Synthesis (General Mechanism & Iodine Variant)

-

One-Pot Azide-Alkyne Cycloaddition (Click Chemistry)

- Title: "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-C

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Substrate Properties (4-tert-Butyl-2-fluoroaniline)

-

Fluorine in Drug Design

Sources

- 1. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

- 2. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. 4-Tert-butyl-2-fluoroaniline | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-tert-Butyl-2-fluoroaniline in Advanced Materials Science

[1]

Part 1: Executive Summary & Chemical Profile[1]

4-tert-Butyl-2-fluoroaniline (CAS 129373-04-2) represents a specialized class of "hybrid" building blocks that simultaneously offer steric bulk (via the tert-butyl group) and electronic polarization (via the ortho-fluorine atom).[1] Unlike standard anilines used in commodity dyes, this molecule is engineered for high-value applications where intermolecular spacing and dipole orientation are critical.[1]

The "Steric-Electronic" Dual Effect

In materials science, this molecule functions as a lattice disruptor and electronic tuner :

-

Steric Bulk (tert-Butyl at C4): The bulky group prevents efficient

-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Electronic Polarization (ortho-Fluorine at C2): The high electronegativity of fluorine induces a lateral dipole moment without significantly increasing molecular volume, essential for tuning the dielectric anisotropy (

) of electro-optical materials.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Reactivity Control: The para-position is blocked, directing electrophilic substitution to the ortho or meta positions, or forcing the molecule to act as a terminal unit (end-capper) rather than a chain extender.[1]

Chemical Profile Table[2]

| Property | Data | Relevance to Materials Science |

| CAS Number | 129373-04-2 | Unique identifier for sourcing.[1][2][3] |

| Molecular Weight | 167.22 g/mol | Low MW allows for high vapor pressure (useful in CVD/deposition). |

| Physical State | Solid/Liquid (MP dependent) | Easy handling for solution-phase synthesis.[1] |

| Dipole Moment | ~2.5 - 3.0 D (Est.)[1] | Ortho-F creates a strong lateral dipole, key for LC switching.[1] |

| Hydrophobicity | High (LogP > 3.0) | Imparts moisture resistance to coatings and polymers. |

| Reactivity | Primary Amine (-NH | Versatile handle for imine formation, amide coupling, or diazotization. |

Part 2: Application Protocols

Application Area 1: Synthesis of Fluorinated Schiff Base Mesogens (Liquid Crystals)